molecular formula C9H8FNO2S B2885855 3-((2-Fluorophenyl)sulfonyl)propanenitrile CAS No. 671191-88-1

3-((2-Fluorophenyl)sulfonyl)propanenitrile

Cat. No.: B2885855
CAS No.: 671191-88-1
M. Wt: 213.23
InChI Key: SNIYBIZRVFEKFX-UHFFFAOYSA-N
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Description

3-((2-Fluorophenyl)sulfonyl)propanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Fluorophenyl)sulfonyl)propanenitrile typically involves the reaction of 2-fluorobenzenesulfonyl chloride with propanenitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Fluorobenzenesulfonyl chloride+PropanenitrileBaseThis compound\text{2-Fluorobenzenesulfonyl chloride} + \text{Propanenitrile} \xrightarrow{\text{Base}} \text{this compound} 2-Fluorobenzenesulfonyl chloride+PropanenitrileBase​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-((2-Fluorophenyl)sulfonyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

  • 3-((2-Chlorophenyl)sulfonyl)propanenitrile
  • 3-((2-Bromophenyl)sulfonyl)propanenitrile
  • 3-((2-Methylphenyl)sulfonyl)propanenitrile

Comparison:

  • 3-((2-Fluorophenyl)sulfonyl)propanenitrile is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic molecules, making this compound potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c10-8-4-1-2-5-9(8)14(12,13)7-3-6-11/h1-2,4-5H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYBIZRVFEKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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